CRANAD-28 is synthesized from curcumin derivatives, specifically modified to improve its optical properties and binding affinity to amyloid-beta species. The classification of CRANAD-28 falls under fluorescent probes, particularly those designed for biomedical imaging and research related to neurodegenerative diseases.
The synthesis of CRANAD-28 involves a multi-step process that builds on previous iterations within the CRANAD series. The key modifications include the replacement of aniline moieties with N-phenyl pyrazoles, which significantly enhance fluorescence properties. The synthetic route typically follows established protocols for curcumin derivatives, ensuring high yields and purity.
CRANAD-28 is characterized by its unique molecular structure that includes:
The excitation peak for CRANAD-28 is at 498 nm, while its emission peak occurs at 578 nm in phosphate-buffered saline (PBS), indicating its suitability for fluorescence microscopy applications.
CRANAD-28 exhibits specific interactions with amyloid-beta aggregates:
The mechanism by which CRANAD-28 interacts with amyloid-beta involves:
CRANAD-28 possesses several noteworthy physical and chemical properties:
CRANAD-28 has several applications within scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3